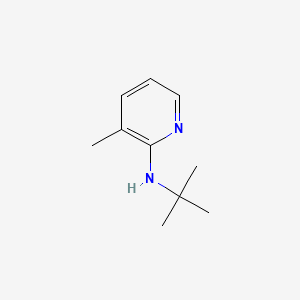
N-(tert-Butyl)-3-methylpyridin-2-amine
Cat. No. B594911
Key on ui cas rn:
1235305-63-1
M. Wt: 164.252
InChI Key: YLNITNIQZMQEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883807B2
Procedure details


To a 3 or 4-necked flask (100 L) with water cooling condenser, mechanical stirring and N2 was charged toluene (40 L), 2-bromo-3-methylpyridine (4.966 kg), sodium t-butoxide (5.60 kg). The slurry was then sparged N2 for 10 min; then tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3, 0.065 kg, 0.071 mol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP, 0.106 kg, 0.171 mol) and t-butylamine (4.51 L) were charged. The resulting dark mixture was stirred 10 min at 23° C. under N2 and then heated to 70° C. (internal temp) with a steam bath. No t-butyl amine reflux was noticed.






Quantity
0.106 kg
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
N#N.Br[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][N:5]=1.CC(C)([O-])C.[Na+].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:63]([NH2:67])([CH3:66])([CH3:65])[CH3:64]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[C:63]([NH:67][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][N:5]=1)([CH3:66])([CH3:65])[CH3:64] |f:2.3,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
4.966 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1C
|
|
Name
|
|
|
Quantity
|
5.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
40 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N
|
Step Four
|
Name
|
|
|
Quantity
|
0.106 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4.51 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N
|
|
Name
|
|
|
Quantity
|
0.065 kg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
To a 3 or 4-necked flask (100 L) with water cooling condenser, mechanical stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting dark mixture was stirred 10 min at 23° C. under N2
|
|
Duration
|
10 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)NC1=NC=CC=C1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
